2-N-(oxolan-3-yl)pyridine-2,5-diamine
Description
2-N-(Oxolan-3-yl)pyridine-2,5-diamine is a pyridine derivative featuring a diamine substitution at positions 2 and 5 of the pyridine ring. The N2 position is substituted with an oxolane (tetrahydrofuran) moiety via a nitrogen linkage. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. The compound’s structure combines aromaticity with a polar oxolane ring, which may enhance solubility in polar solvents and influence electronic properties.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-N-(oxolan-3-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-8-3-4-13-6-8/h1-2,5,8H,3-4,6,10H2,(H,11,12) |
InChI Key |
MZZAJIWNAITONI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Oxolane vs. Pyrrolidine : The oxolane ring in the target compound introduces an oxygen atom, reducing basicity compared to pyrrolidine-containing analogs (e.g., the TRK inhibitor in ). This may lower binding affinity to protonated biological targets but improve solubility in aqueous media .
- Sulfur vs.
- Ketone vs. Amine: The ketone group in 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone enables distinct reactivity (e.g., nucleophilic additions) compared to the diamine functionality, limiting its utility in chelation but expanding applications in synthetic chemistry .
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